7-[Chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of 261.62 g/mol. It is classified as a heterocyclic compound, specifically a pyrazolo-pyrimidine derivative. The compound is recognized for its potential applications in medicinal chemistry and pharmaceutical research.
7-[Chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid falls under the category of pyrazole derivatives. Pyrazoles are five-membered aromatic heterocycles that contain two adjacent nitrogen atoms. This specific compound features additional functional groups that enhance its reactivity and biological activity.
The synthesis of 7-[Chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves multi-step organic reactions that may include:
The synthesis requires careful control of reaction conditions including temperature, solvent choice, and reaction time to optimize yields and minimize by-products.
The molecular structure of 7-[Chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid features:
The compound's structural details can be summarized as follows:
7-[Chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid can undergo various chemical reactions typical for heterocyclic compounds:
The reactivity of this compound is influenced by the electron-withdrawing properties of the chloro and difluoromethyl groups, which stabilize certain intermediates during reactions.
The mechanism of action for 7-[Chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is not fully characterized but may involve interactions with biological targets such as enzymes or receptors in cellular pathways.
Research indicates that compounds with similar structures often exhibit biological activities such as:
The physical properties include:
Key chemical properties include:
Relevant data from suppliers indicate that it is classified as an irritant, necessitating appropriate safety measures during handling .
7-[Chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid has potential applications in various fields:
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged heterocyclic system in medicinal chemistry since its initial exploration in the mid-20th century. Early pharmacological investigations in the 1980s identified this bicyclic framework as a versatile adenosine receptor antagonist, leveraging its structural resemblance to purine nucleobases [1] [4]. This bioisosteric property facilitated targeted interactions with enzymatic binding sites involved in nucleotide metabolism and signaling pathways. By the 1990s, derivatization efforts yielded the first clinically significant agents, exemplified by the anxiolytic Zaleplon (FDA-approved 1999), which targeted GABAA receptors with high selectivity [4] [8].
The 2000s witnessed strategic expansion into kinase inhibition therapeutics. Dorsomorphin (2007) demonstrated potent inhibition of AMP-activated protein kinase (AMPK) and bone morphogenetic protein receptors, establishing the scaffold’s capacity for allosteric kinase modulation [1] [4]. Subsequent decades focused on oncology applications, with Dinaciclib (CDK inhibitor) and Anagliptin (DPP-IV inhibitor for diabetes) achieving clinical success. Notably, the 2020s have emphasized tropomyosin receptor kinase (Trk) inhibition, where pyrazolo[1,5-a]pyrimidine-based agents like Repotrectinib (FDA-approved 2023) address resistance mutations in NTRK-fusion cancers [2]. This evolution underscores the scaffold’s adaptability across diverse target classes.
Table 1: Milestones in Pyrazolo[1,5-a]pyrimidine-Based Drug Development
Decade | Clinical Candidates | Primary Target | Therapeutic Area |
---|---|---|---|
1990s | Zaleplon | GABAA receptor | Insomnia |
2000s | Dorsomorphin | AMPK/BMP type I receptors | Metabolic disorders |
2010s | Dinaciclib, Anagliptin | CDKs, DPP-IV | Oncology, Diabetes |
2020s | Repotrectinib, Selitrectinib | Tropomyosin receptor kinases | NTRK-fusion cancers |
The compound 7-[chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS: 676522-75-1, MW: 261.61 g/mol, C9H6ClF2N3O2) exemplifies strategic functionalization to enhance pharmacophore utility. Its molecular architecture incorporates three high-impact moieties:
Synthetic routes to this derivative typically involve cyclocondensation of 5-amino-3-methylpyrazole with fluorinated β-dicarbonyl precursors under acid catalysis. Microwave-assisted protocols significantly improve efficiency and yield (>75%) compared to conventional heating [5] [8]. The C7-trifluorinated alkyl chain is introduced via electrophilic fluorination of keto intermediates before ring closure. Computational analyses (LogP ≈ 2.02, TPSA ≈ 67.5 Ų) confirm balanced hydrophobicity and polarity, suitable for blood-brain barrier penetration or peripheral targeting [3] [6].
Table 2: Synthetic Route to 7-[Chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic Acid
Step | Reactants | Conditions | Key Intermediate | Yield |
---|---|---|---|---|
1 | Ethyl 4,4-difluoro-3-oxobutanoate + Cl₂ | Chlorination in DCM, 0°C | Ethyl 2-chloro-4,4-difluoro-3-oxobutanoate | 85% |
2 | 5-Amino-3-methylpyrazole + Difluoro-β-ketoester | AcOH, reflux, 6h | Ethyl 7-(chlorodifluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate | 78% |
3 | Ester hydrolysis | NaOH (2M), EtOH/H₂O, 25°C, 3h | 7-[Chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | 95% |
Recent synthetic innovations have focused on overcoming historical regioselectivity challenges in C5/C7 disubstituted derivatives. Portilla and colleagues developed microwave-assisted cyclocondensations using β-enaminones, achieving >90% regiochemical purity for 2,7-disubstituted analogs [5] [8]. This method leverages dimethylamino leaving groups to direct aza-Michael addition, ensuring exclusive C–N bond formation at C7. Similarly, Yamagami’s phosphoric ester activation protocol using POCl3/pyridine enables efficient chlorination at C7, bypassing hydroxylated intermediates [5] [8]. Three-component reactions incorporating aldehydes, malononitrile, and aminopyrazoles deliver 5-aminocarbonyl derivatives with anticancer properties, showcasing atom economy [4] [10].
The C2 carboxylic acid moiety of 7-[chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid serves as a linchpin for diversification:
Table 3: Structure-Activity Relationship (SAR) Trends in Functionalized Derivatives
Position | Substituent | Biological Target | Potency Enhancement |
---|---|---|---|
C2 | Carboxamide | Carbonic anhydrase IX/XII | Ki < 30 nM |
C5 | Aryl/heteroaryl | TRK kinases | IC50 reduction 5–10 fold |
C7 | Trifluoromethyl, CF2Cl | B-Raf, MEK | Selectivity over EGFR family |
C3 | Methyl, phenyl | DRAK1, Pim-1 | Metabolic stability (t½ > 120 min) |
Density functional theory (DFT) studies rationalize electrophilic substitution preferences, confirming C3 as the most nucleophilic site (Fukui index f– ≈ 0.075) and C5–C7 as electrophilic regions [8]. In silico docking models predict that the title compound’s C7–CF2Cl group occupies hydrophobic kinase pockets (e.g., B-Raf V600E mutant), while its carboxylic acid anchors to catalytic lysine residues [10]. Sustainable synthesis advances include aqueous-phase reactions, nanocatalysis, and solvent-free mechanochemical milling, reducing E-factors by >40% compared to traditional organic solvents [4] [10]. These innovations align with medicinal chemistry’s shift toward eco-compatible methodologies without compromising molecular complexity.
The strategic incorporation of 7-[chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid into hybrid molecules and prodrugs continues to drive preclinical development across oncology, neuroscience, and anti-infective therapeutics, demonstrating the scaffold’s enduring versatility [2] [4] [10].
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8